molecular formula C₅₀H₆₇N₁₃O₂₄ B1142209 Levomefolate Heptaglutamate CAS No. 35305-68-1

Levomefolate Heptaglutamate

Cat. No.: B1142209
CAS No.: 35305-68-1
M. Wt: 1207.14
Attention: For research use only. Not for human or veterinary use.
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Description

Levomefolate Heptaglutamate (C₂₀H₂₃N₇O₆•Ca•xH₂O) is the calcium salt of 5-methyltetrahydrofolate (5-MTHF) conjugated with seven glutamic acid residues. It serves as a stabilized, polyglutamated form of folate, requiring enzymatic deconjugation by intestinal conjugases to release the biologically active monoglutamate form, 5-MTHF . This compound is utilized in pharmaceutical formulations, such as oral contraceptives, to maintain adequate folate levels and mitigate neural tube defect risks in pregnancies .

Properties

CAS No.

35305-68-1

Molecular Formula

C₅₀H₆₇N₁₃O₂₄

Molecular Weight

1207.14

Synonyms

5-Methyltetrahydropteroyl-γ-heptaglutamate;  5-Methyl-5,6,7,8-tetrahydropteroyl Hepta-γ-L-glutamate;  5-Methyl-5,6,7,8-tetrahydropteroyl Heptaglutamate;  5-Methyltetrahydropteroyl Heptaglutamate;  N-[N-[N-[N-[N-[N-[N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Differences

Folate derivatives vary in glutamylation states, which critically influence absorption and metabolic activation:

Compound Glutamate Residues Molecular Weight Bioactive Form Key Role
Levomefolate Heptaglutamate 7 ~1216 g/mol 5-MTHF (monoglutamate) Requires deconjugation for activity
Folate Monoglutamate 1 441 g/mol Directly active Rapid absorption; no enzymatic processing
Folate Triglutamate 3 ~853 g/mol 5-MTHF (monoglutamate) Intermediate deconjugation requirement
Folic Acid 1 (oxidized form) 441 g/mol Dihydrofolate → 5-MTHF Requires enzymatic reduction

Key Insight: Polyglutamates like this compound exhibit reduced bioavailability compared to monoglutamates due to dependence on conjugase enzymes for activation .

Absorption and Bioavailability

  • Humans: Heptaglutamate absorption is ~25% in unprocessed forms (e.g., yeast), increasing to 60% after enzymatic treatment . Monoglutamate absorption exceeds 80% under fasting conditions . Oral Doses: Heptaglutamate achieves 53% absorption efficiency, while monoglutamate reaches 100% in zinc-depleted individuals .
  • Species Variability :

    • Chickens fully utilize heptaglutamate, highlighting interspecies metabolic differences .

Analytical Characterization

Analytical methods for this compound require advanced techniques due to its large size and polarity:

  • LC-MS/MS: Utilizes multiple reaction monitoring (MRM) transitions specific to polyglutamates. Deuterated monoglutamates serve as internal standards .
  • Chromatography : Ion-pair or ion-exchange methods separate polyglutamates based on charge and chain length .

Q & A

Q. What distinguishes Levomefolate Heptaglutamate from other folate derivatives in biochemical research?

this compound is a polyglutamated form of 5-methyltetrahydrofolate (5-MTHF) with seven glutamate residues attached. Unlike monoglutamate forms (e.g., pteroylmonoglutamate), its polyglutamate chain reduces solubility and requires enzymatic cleavage (e.g., via conjugase enzymes) for cellular uptake . This structural distinction impacts absorption kinetics and bioavailability, making it critical for studies on folate metabolism in dietary or therapeutic contexts .

Q. How is this compound typically synthesized and purified for experimental use?

Synthesis involves enzymatic conjugation of glutamate residues to 5-MTHF. Purification often employs high-performance liquid chromatography (HPLC) with UV detection (λmax: 290 nm) to isolate the heptaglutamate form. Stability protocols recommend storing the compound as a crystalline solid at -20°C to prevent degradation, as aqueous solutions are unstable for long-term use .

Advanced Research Questions

Q. What experimental designs are optimal for comparing the bioavailability of this compound versus monoglutamate forms?

Methodology:

  • Use equimolar oral dosing (e.g., 0.045 μM/kg) in human trials with crossover designs to control for inter-individual variability .
  • Measure serum folate levels via microbiological assays with Lactobacillus casei (sensitive to polyglutamates) and Streptococcus faecalis (specific to monoglutamates) .
  • Monitor hematological responses (e.g., red blood cell folate levels) in deficiency models to assess functional utilization .

Q. How should researchers address contradictions in absorption data between in vitro and in vivo models?

Analysis Framework:

  • Validate in vitro results using physiologically relevant conditions (e.g., simulated intestinal fluid with conjugase enzymes).
  • Reconcile discrepancies by adjusting for factors like zinc status (conjugase activity is zinc-dependent) or dietary matrix effects, as shown in zinc-depleted human trials .
  • Apply compartmental pharmacokinetic modeling to differentiate absorption phases and enzymatic conversion rates .

Q. What assays are recommended for quantifying this compound in complex biological matrices?

Protocol:

  • Microbiological Assay : Use L. casei in ascorbate-fortified media to detect total folate (including polyglutamates). Deproteinize samples with 0.1 M phosphate-ascorbate buffer (pH 5.7) to stabilize folate .
  • LC-MS/MS : Employ reverse-phase chromatography with tandem mass spectrometry for specificity, using stable isotope-labeled internal standards (e.g., 13C5-5-MTHF) to correct for matrix effects .

Methodological Challenges and Solutions

Q. How can researchers ensure stability of this compound in aqueous solutions during experiments?

  • Prepare fresh solutions in deoxygenated water with 0.1% ascorbic acid to prevent oxidation.
  • Limit exposure to light and high temperatures; short-term storage at 4°C is acceptable, but avoid freeze-thaw cycles .

Q. What statistical approaches are suitable for analyzing dose-response relationships in folate deficiency studies?

  • Use non-linear regression models (e.g., Emax models) to describe hematological response curves.
  • Account for inter-subject variability via mixed-effects modeling, particularly in crossover trials comparing heptaglutamate and monoglutamate .

Data Interpretation and Reporting

Q. How should researchers contextualize low absorption rates of this compound in human trials?

  • Compare results to baseline dietary folate intake (e.g., 160 µg/day) and adjust for % absorption (e.g., 53% for heptaglutamate vs. 80% for monoglutamate in fasting subjects) .
  • Highlight clinical relevance: Poor absorption of dietary polyglutamates may necessitate supplementation with monoglutamate forms in deficiency states .

Q. What ethical considerations apply when designing studies involving this compound in vulnerable populations (e.g., pregnant women)?

  • Adhere to guidelines for folate supplementation in prenatal care, ensuring informed consent and monitoring for interactions with medications like oral contraceptives (commonly combined with 5-MTHF) .

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